Cas no 932-87-6 ((Bromoethynyl)benzene)

(Bromoethynyl)benzene is a versatile aromatic compound featuring a bromoethynyl functional group attached to a benzene ring. This structure makes it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Sonogashira, Heck, and Suzuki couplings. Its reactive ethynyl and bromo groups enable efficient incorporation into complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The compound’s stability and high purity ensure reliable performance in demanding synthetic applications. Additionally, its well-defined reactivity profile allows for selective modifications, making it a preferred choice for constructing conjugated systems and functionalized aromatics. Suitable for use under inert conditions, it is commonly handled in controlled environments to maintain integrity.
(Bromoethynyl)benzene structure
(Bromoethynyl)benzene structure
Product Name:(Bromoethynyl)benzene
CAS No:932-87-6
MF:C8H5Br
MW:181.029301404953
MDL:MFCD00015715
CID:818727
PubChem ID:136737
Update Time:2025-06-11

(Bromoethynyl)benzene Chemical and Physical Properties

Names and Identifiers

    • (Bromoethynyl)benzene
    • Benzene,(bromoethynyl)- (6CI,7CI,8CI,9CI)
    • 1-Bromo-2-phenylacetylene
    • 1-Bromo-2-phenylethyne
    • 1-Phenyl-2-bromoacetylene
    • 2-Bromo-1-phenylacetylene
    • 2-Bromo-1-phenylethyne
    • 2-Phenylethynyl bromide
    • Bromo(phenyl)acetylene
    • Bromophenylethyne
    • Phenylacetylene bromide
    • Phenylbromoacetylene
    • Phenylethynyl bromide
    • b-Bromo-a-phenylacetylene
    • 2-bromoethynylbenzene
    • 2-BROMO-ETHYNYL-BENZENE
    • Phenylbromoethyne
    • beta-Bromo-alpha-phenylacetylene
    • Benzene, (bromoethynyl)-
    • Bromophenylacetylene
    • (2-bromoethynyl)benzene
    • BPVHWNVBBDHIQU-UHFFFAOYSA-N
    • bromoethynylbenzene
    • 2-bromanylethynylbenzene
    • 1-bromo-2-phenyl-acetylene
    • 5787AC
    • ZB1315
    • ST2402506
    • (Bromoethynyl)benzene, >=95.0% (HPLC
    • (2-Bromoethynyl)benzene (ACI)
    • Benzene, (bromoethynyl)- (6CI, 7CI, 8CI, 9CI)
    • β-Bromo-α-phenylacetylene
    • EN300-251747
    • SCHEMBL205838
    • DTXSID50239328
    • DTXCID70161819
    • AKOS015917544
    • 932-87-6
    • (Bromoethynyl)benzene, >=95.0% (HPLC)
    • CS-W007004
    • A51120
    • DB-336169
    • AS-56852
    • (BROMO-ETHYNYL)-BENZENEYL (1-PHENYL,2-BROMO-ACETYLENE)
    • MFCD00015715
    • MDL: MFCD00015715
    • Inchi: 1S/C8H5Br/c9-7-6-8-4-2-1-3-5-8/h1-5H
    • InChI Key: BPVHWNVBBDHIQU-UHFFFAOYSA-N
    • SMILES: BrC#CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 179.95700
  • Monoisotopic Mass: 179.95746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 0

Experimental Properties

  • Density: 1.51±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 96 ºC
  • Flash Point: 86.0±17.3 ºC,
  • Refractive Index: 1.6088 (589.3 nm 24 ºC)
  • Solubility: Almost insoluble (0.014 g/l) (25 º C),
  • PSA: 0.00000
  • LogP: 2.39050
  • Vapor Pressure: 0.2±0.4 mmHg at 25°C

(Bromoethynyl)benzene Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H318-H332
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 20-41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xn
  • Storage Condition:−20°C

(Bromoethynyl)benzene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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(Bromoethynyl)benzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride ,  Potassium carbonate Solvents: Bromotrichloromethane
Reference
Quaternary ammonium fluoride catalyzed halogenation of carbon acids by polyhaloalkanes
Sasson, Yoel; Webster, Owen W., Journal of the Chemical Society, 1992, (17), 1200-1

Production Method 2

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  2 h, rt
Reference
Rhodium(I)-catalysed cycloisomerisation/6π electrocyclisation of 5-(ethynylamino)pent-2-yn-1-yl esters to 2,3-dihydrobenzo[f]indoles
Merrett, James Theodore; Chen, Xiaoyu; Kyne, Sara Helen; Harode, Mandeep; Chan, Philip Wai Hong, New Journal of Chemistry, 2022, 46(28), 13519-13523

Production Method 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  3 h, rt
Reference
Synthesis of α-Ketoamides via Gold(I) Carbene Intermediates
Wu, Zuo Zuo; Adak, Tapas; Dietl, Martin C.; Wang, Tao; Hu, Chao; et al, Organic Letters, 2022, 24(24), 4349-4353

Production Method 4

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Silver nitrate Solvents: Acetone ;  2 h, rt
Reference
Gold-Catalyzed Formal [4 + 2] Cycloaddition of 5-(Ethynylamino)pent-2-yn-1-yl Esters to 1,2,3,5-Tetrahydrobenzo[g]quinolines
Chen, Xiaoyu; Merrett, James Theodore; Chan, Philip Wai Hong, Organic Letters, 2018, 20(6), 1542-1545

Production Method 5

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Silver nitrate Solvents: Acetone ;  rt; 3 h, rt
Reference
Palladium-Catalyzed Oxygenative Cross-Coupling of Ynamides and Benzyl Bromides by Carbene Migratory Insertion
Gao, Yunpeng; Wu, Guojiao; Zhou, Qi; Wang, Jianbo, Angewandte Chemie, 2018, 57(10), 2716-2720

Production Method 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Bromine ;  -78 °C; 15 min, -78 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  -78 °C
Reference
Ynamide Carbopalladation: A Flexible Route to Mono-, Bi- and Tricyclic Azacycles
Campbell, Craig D.; Greenaway, Rebecca L.; Holton, Oliver T.; Walker, P. Ross; Chapman, Helen A.; et al, Chemistry - A European Journal, 2015, 21(36), 12627-12639

Production Method 7

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Silver nitrate Solvents: Acetone ;  3 h, rt
Reference
Highly efficient two-step synthesis of (Z)-2-halo-1-iodoalkenes from terminal alkynes
Chen, Zhengwang; Jiang, Huanfeng; Li, Yibiao; Qi, Chaorong, Chemical Communications (Cambridge, 2010, 46(42), 8049-8051

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  35 °C
Reference
Preparation of (2-bromoethynyl)benzene compounds
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  2 h, rt
Reference
Spirocyclization of keto-ynesulfonamides promoted by quaternary ammonium salts
Beltran, Frederic; Andna, Lucile; Miesch, Laurence, Organic Chemistry Frontiers, 2019, 6(3), 373-376

Production Method 10

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Silver nitrate Solvents: Acetone ;  7 h, rt
Reference
Photoinduced ynamide structural reshuffling and functionalization
Mutra, Mohana Reddy ; Wang, Jeh-Jeng, Nature Communications, 2022, 13(1),

Production Method 11

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Silver nitrate Solvents: Acetone ;  2 h, rt
Reference
Synthesis of Fluoro- and Perfluoroalkyl Arenes via Palladium-Catalyzed [4 + 2] Benzannulation Reaction
Zatolochnaya, Olga V.; Gevorgyan, Vladimir, Organic Letters, 2013, 15(10), 2562-2565

Production Method 12

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile-d3 ;  24 h, rt
Reference
Cationic Gold Catalyzes ω-Bromination of Terminal Alkynes and Subsequent Hydroaddition Reactions
Leyva-Perez, Antonio; Rubio-Marques, Paula; Al-Deyab, Salem S.; Al-Resayes, Saud I.; Corma, Avelino, ACS Catalysis, 2011, 1(6), 601-606

Production Method 13

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  3 h, rt
Reference
Photocatalytic synthesis of alkynylsulfones and alkenylsulfones using sulfonylhydrazides and alkynes
Yang, Xiaoju; Yi, Jumei; Li, Xinhan; Wu, Yihang; Dong, Jun; et al, Organic & Biomolecular Chemistry, 2023, 21(28), 5747-5751

Production Method 14

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  rt; 3 h, rt
Reference
Visible-Light-Promoted Formation of C-C and C-P Bonds Derived from Evolution of Bromoalkynes under Additive-Free Conditions: Synthesis of 1,1-Dibromo-1-en-3-ynes and Alkynylphosphine Oxides
Xu, Hailong; Chen, Rui; Ruan, Hongjie; Ye, Ruyi; Meng, Ling-Guo, Chinese Journal of Chemistry, 2021, 39(4), 873-878

Production Method 15

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver (graphitic carbon nitride-immobilized) Solvents: Acetone ;  2.5 h, rt
Reference
Highly efficient and recyclable catalyst for the direct chlorination, bromination and iodination of terminal alkynes
Shi, Wei; Guan, Zhipeng; Cai, Peng; Chen, Hao, Journal of Catalysis, 2017, 353, 199-204

Production Method 16

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Silver nitrate Solvents: Acetone ;  3 h, rt
Reference
Transition-metal-free alkynylation of imidazoles with alkynyl bromides
Yu, Jingyang; Peng, Jinsong; Yue, Yixia; Zhao, Yuzhuo; Chen, Chunxia, Youji Huaxue, 2014, 34(7), 1352-1357

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium hypobromite Solvents: Tetrahydrofuran ;  5 h, cooled
Reference
Preparation of pseudopeptides as Metalloproteinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Silver nitrate Solvents: Acetone ;  3 h, rt
Reference
Ruthenium-Catalyzed Cycloaddition for Introducing Chemical Diversity in Second-Generation β-Lactamase Inhibitors
Bouchet, Flavie; Barnier, Jean-Philippe; Sayah, Ines; Bagdad, Youcef; Miteva, Maria A.; et al, ChemMedChem, 2023, 18(9),

Production Method 19

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  0.5 h, 35 °C
Reference
1,1,2-Tribromoethyl arenes: novel and highly efficient precursors for the synthesis of 1-bromoalkynes and α-bromoketones
Lin, Xia; Fang, Chengtao; Huang, Xiaolei; Xiao, Xiaohui, Organic Chemistry Frontiers, 2021, 8(16), 4387-4391

Production Method 20

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  1 - 2 h, rt
Reference
Tertiary Enamide-Triggered SEAr: Domino Allylation and Enamine-Type Addition
Beltran, Frederic; Miesch, Laurence, Organic Letters, 2019, 21(6), 1569-1573

(Bromoethynyl)benzene Raw materials

(Bromoethynyl)benzene Preparation Products

(Bromoethynyl)benzene Suppliers

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(CAS:932-87-6)(Bromoethynyl)benzene
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Quantity:1g/5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):198.0/718.0/2513.0
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Additional information on (Bromoethynyl)benzene

Comprehensive Guide to (Bromoethynyl)benzene (CAS No. 932-87-6): Properties, Applications, and Industry Insights

(Bromoethynyl)benzene (CAS No. 932-87-6), also known as 1-bromo-2-phenylethyne, is a versatile aromatic compound widely utilized in organic synthesis and pharmaceutical research. Its molecular structure, featuring a bromoethynyl group attached to a benzene ring, enables unique reactivity patterns, making it valuable for cross-coupling reactions and polymer chemistry. This article explores its physicochemical properties, industrial relevance, and emerging trends in sustainable applications.

The compound’s CAS number 932-87-6 is a critical identifier for researchers seeking high-purity reagents. With a molecular formula of C8H5Br, (bromoethynyl)benzene exhibits a melting point of 45–48°C and a boiling point of 220–222°C, properties that facilitate its handling in controlled environments. Its electrophilic alkyne moiety allows selective modifications, aligning with modern demands for precision in click chemistry and bioconjugation techniques.

Recent advancements highlight 932-87-6 as a precursor for OLED materials and conductive polymers, addressing the surge in demand for flexible electronics. Industry reports suggest its growing adoption in photovoltaic research, where its derivatives enhance light-absorption efficiency. Additionally, its role in synthesizing pharmaceutical intermediates—particularly for kinase inhibitors—has garnered attention in medicinal chemistry forums.

Environmental considerations are pivotal in today’s discourse. (Bromoethynyl)benzene derivatives are being explored for green chemistry applications, such as solvent-free reactions and catalytic recycling. A 2023 study noted its potential in metal-organic frameworks (MOFs) for carbon capture, resonating with global decarbonization goals. Such innovations position CAS 932-87-6 as a compound bridging academic research and industrial scalability.

Safety and handling protocols for 1-bromo-2-phenylethyne emphasize inert atmosphere storage to prevent degradation. Analytical techniques like GC-MS and NMR are standard for quality verification, ensuring compliance with REACH and FDA guidelines. Suppliers often provide technical datasheets detailing storage conditions and compatibility, addressing frequent queries from procurement specialists.

Market trends reveal increased interest in custom synthesis of (bromoethynyl)benzene-based compounds, driven by R&D investments in Asia-Pacific and North America. Patent filings related to its use in bioimaging probes and nanomaterials have risen by 18% since 2021, reflecting its interdisciplinary appeal. For researchers, optimizing reaction yields with this compound remains a key focus, as discussed in recent ACS Publications.

In conclusion, CAS 932-87-6 exemplifies the synergy between traditional organic chemistry and cutting-edge technology. Its adaptability across electronics, pharma, and sustainability sectors underscores its enduring relevance. Future studies may explore its enantioselective applications or integration with AI-driven molecular design, further expanding its utility.

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